molecular formula C7H9NO2 B13659552 2-Methoxy-5-methylpyridin-4-ol

2-Methoxy-5-methylpyridin-4-ol

Cat. No.: B13659552
M. Wt: 139.15 g/mol
InChI Key: VZBWYHZLPJAYHJ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridin-4-ol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an acid catalyst in a solvent like 1,4-dioxane.

    Flow Synthesis: Another approach is the continuous flow synthesis, which uses a column packed with a catalyst like Raney nickel and a low boiling point alcohol such as 1-propanol.

Industrial Production Methods: Industrial production methods for 2-Methoxy-5-methylpyridin-4-ol are not well-documented in the literature. the principles of continuous flow synthesis and catalytic processes can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Can yield pyridine carboxylic acids.

    Reduction: Can produce pyridine alcohols.

    Substitution: Can result in various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methylpyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridin-4-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-5-methylpyridin-4-ol is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-methoxy-5-methyl-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-5-4-8-7(10-2)3-6(5)9/h3-4H,1-2H3,(H,8,9)

InChI Key

VZBWYHZLPJAYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=CC1=O)OC

Origin of Product

United States

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